Cas no 3837-38-5 (2,6-Dimethylanthraquinone)

2,6-Dimethylanthraquinone is a dimethyl-substituted derivative of anthraquinone, characterized by its distinct molecular structure with methyl groups at the 2 and 6 positions. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of dyes, pigments, and photoactive materials. Its methyl substitutions enhance solubility and reactivity compared to unsubstituted anthraquinone, making it advantageous for specialized chemical processes. The compound exhibits stability under standard conditions and is compatible with various reaction conditions, including oxidation and reduction. Its well-defined structure also allows for precise functionalization, enabling tailored applications in advanced material science and pharmaceutical research.
2,6-Dimethylanthraquinone structure
2,6-Dimethylanthraquinone structure
Product Name:2,6-Dimethylanthraquinone
CAS No:3837-38-5
MF:C16H12O2
MW:236.265284538269
MDL:MFCD00835218
CID:307705
PubChem ID:346879
Update Time:2025-06-10

2,6-Dimethylanthraquinone Chemical and Physical Properties

Names and Identifiers

    • 9,10-Anthracenedione,2,6-dimethyl-
    • 2,6-Dimethylanthraquinone
    • 2,6-dimethylanthracene-9,10-dione
    • 2,5-DIMETHY-L-PHENYLALANINE
    • 2,6-Dimethyl-9,10-anthrachinon
    • 2,6-dimethyl-9,10-anthraquinone
    • 2,6-dimethylanthra-9,10-quinone
    • 2,6-dimethyl-anthraquinone
    • 2,6-dimethyl-anthraquinone-9,10
    • AE-018/31861021
    • CS-0327496
    • NSC405234
    • FT-0667313
    • AKOS004903726
    • 2,6-DIMETHYL-9,10-DIHYDROANTHRACENE-9,10-DIONE
    • NSC-405234
    • 3837-38-5
    • SCHEMBL583153
    • DTXSID70323935
    • MDL: MFCD00835218
    • Inchi: 1S/C16H12O2/c1-9-3-5-11-13(7-9)15(17)12-6-4-10(2)8-14(12)16(11)18/h3-8H,1-2H3
    • InChI Key: JQQLIJAFGKWFOY-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC(C)=CC=2C(C2C=CC(C)=CC=21)=O

Computed Properties

  • Exact Mass: 236.08400
  • Monoisotopic Mass: 236.083729621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 0
  • Complexity: 337
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 34.1Ų

Experimental Properties

  • Density: 1.1223 (rough estimate)
  • Melting Point: 238-242°C
  • Boiling Point: 338.73°C (rough estimate)
  • Refractive Index: 1.6000 (estimate)
  • PSA: 34.14000
  • LogP: 3.07880

2,6-Dimethylanthraquinone Customs Data

  • HS CODE:2914690090
  • Customs Data:

    China Customs Code:

    2914690090

    Overview:

    2914690090 Other Quinones. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Summary:

    2914690090 other quinones.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

2,6-Dimethylanthraquinone Pricemore >>

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2,6-Dimethylanthraquinone Production Method

2,6-Dimethylanthraquinone Related Literature

Additional information on 2,6-Dimethylanthraquinone

Introduction to 2,6-Dimethylanthraquinone (CAS No. 3837-38-5)

2,6-Dimethylanthraquinone, with the chemical formula C₁₆H₁₀O₂ and CAS number 3837-38-5, is a derivative of anthraquinone that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its two methyl groups at the 2- and 6-positions of the anthraquinone core, exhibits unique structural and functional properties that make it a valuable intermediate in various industrial and scientific applications.

The molecular structure of 2,6-Dimethylanthraquinone consists of a central benzene-like ring system with two additional benzene rings fused to it, forming a quadracyclic aromatic compound. The presence of oxygen atoms at the 9- and 10-positions introduces hydroxyl functionalities, which contribute to its reactivity and solubility characteristics. This structural framework not only imparts stability to the molecule but also allows for diverse chemical modifications, making it a versatile building block in organic synthesis.

In recent years, 2,6-Dimethylanthraquinone has been extensively studied for its potential applications in pharmaceuticals, materials science, and energy conversion technologies. Its derivatives have shown promise in the development of novel therapeutic agents, particularly in the treatment of various metabolic disorders and inflammatory conditions. The compound's ability to undergo selective oxidation and reduction reactions has opened up new avenues for synthetic chemistry, enabling the production of complex molecules with high precision.

One of the most notable applications of 2,6-Dimethylanthraquinone is in the field of dye-sensitized solar cells (DSSCs). Researchers have discovered that certain derivatives of this compound can act as efficient photosensitizers, enhancing the efficiency of light-to-electricity conversion in solar cell systems. The electron-donating properties of the hydroxyl groups facilitate charge separation and transport, which are critical for optimizing photovoltaic performance. This finding has sparked interest in exploring 2,6-Dimethylanthraquinone as a cost-effective alternative to traditional dyes used in DSSCs.

Furthermore, 2,6-Dimethylanthraquinone has been investigated for its role in chemical catalysis. Its stable aromatic core provides a platform for anchoring various catalytic sites, enabling it to participate in multiple catalytic cycles without degradation. This characteristic makes it an attractive candidate for use in industrial processes where high turnover numbers and selectivity are required. For instance, researchers have demonstrated its effectiveness in facilitating oxidation reactions under mild conditions, which could lead to greener and more sustainable manufacturing practices.

The pharmaceutical industry has also recognized the potential of 2,6-Dimethylanthraquinone as a precursor for bioactive molecules. By modifying its structure through functional group interconversions, scientists have synthesized analogs that exhibit antimicrobial, anti-inflammatory, and anticancer properties. These derivatives have undergone preclinical studies to evaluate their safety and efficacy profiles. Preliminary results suggest that certain modifications can enhance bioavailability while maintaining therapeutic activity, paving the way for new drug candidates.

In addition to its pharmaceutical applications, 2,6-Dimethylanthraquinone has found utility in material science. Its ability to form stable complexes with metals has led to the development of novel coordination polymers with applications in gas storage and separation technologies. These materials exhibit high surface areas and tunable pore sizes, making them ideal for adsorbing small molecules such as hydrogen or carbon dioxide. Such advancements could contribute significantly to addressing global energy challenges.

The synthesis of 2,6-Dimethylanthraquinone typically involves Friedel-Crafts alkylation followed by oxidation reactions to introduce the hydroxyl groups at specific positions on the anthraquinone core. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. These improvements have made 2,6-Dimethylanthraquinone more accessible for research purposes across different scientific disciplines.

Recent research has also highlighted the role of 2,6-Dimethylanthraquinone in bio-imaging applications. Its derivatives can be functionalized with fluorescent tags or contrast agents, making them suitable for use in cellular imaging techniques. These tools provide researchers with unprecedented insights into biological processes at the molecular level, facilitating better understanding and diagnosis of diseases.

The environmental impact of using 2,6-Dimethylanthraquinone has also been a focus of study. Efforts have been made to develop biodegradable derivatives that minimize ecological harm while maintaining functionality. Such environmentally friendly approaches align with global sustainability goals and underscore the importance of responsible chemical development.

In conclusion,2 ,6 - Dimethyl anthraquinone (CAS No . 3837 - 38 -5) is a multifaceted compound with broad applications across multiple scientific domains . Its unique structural features , coupled with ongoing research into its derivatives , continue to unlock new possibilities . As our understanding deepens , it is likely that even more innovative uses will emerge , further solidifying its place as a cornerstone material in modern chemistry .

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